2-Octenoic acid, 1,1-dimethylethyl ester, (2E)-

Description

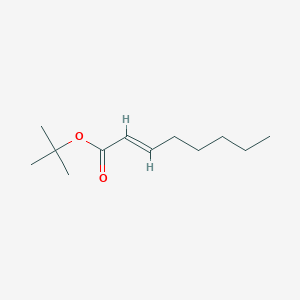

Structure and Identification: 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- is an unsaturated ester derived from 2-octenoic acid (an 8-carbon α,β-unsaturated carboxylic acid) and tert-butanol (1,1-dimethylethanol). The (2E) designation indicates a trans-configuration at the double bond between carbons 2 and 3. Its molecular formula is C₁₂H₂₀O₂, with a molecular weight of 196.29 g/mol. The tert-butyl group imparts steric bulk, influencing its physical and chemical properties, such as reduced volatility and increased hydrolytic stability compared to linear esters .

Properties

Molecular Formula |

C12H22O2 |

|---|---|

Molecular Weight |

198.30 g/mol |

IUPAC Name |

tert-butyl (E)-oct-2-enoate |

InChI |

InChI=1S/C12H22O2/c1-5-6-7-8-9-10-11(13)14-12(2,3)4/h9-10H,5-8H2,1-4H3/b10-9+ |

InChI Key |

NZHMSRWEDCYVCB-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCC/C=C/C(=O)OC(C)(C)C |

Canonical SMILES |

CCCCCC=CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

In a representative procedure, (E)-2-octenoic acid is combined with tert-butanol in a 1:2 molar ratio, followed by the addition of a catalytic quantity (0.1–15 g/mol) of a sulfonic acid derivative, such as p-toluenesulfonic acid or methanesulfonic acid. The reaction mixture is typically heated to 50–80°C under reflux for 12–24 hours, achieving yields of 70–85% after purification via fractional distillation or column chromatography. Notably, the use of halogenated sulfonic acids, such as trifluoromethanesulfonic acid, has been reported to enhance reaction rates by stabilizing the tetrahedral intermediate.

Solvent Systems and Byproduct Management

Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane are preferred to solubilize both the acid and alcohol reactants. However, solvent-free conditions have also been explored to simplify downstream processing. A critical challenge in this method is the removal of water, which shifts the equilibrium toward ester formation. Molecular sieves or azeotropic distillation with toluene are commonly employed to sequester water.

Transesterification of Methyl (E)-2-Octenoate

For substrates where (E)-2-octenoic acid is inaccessible, transesterification of its methyl ester with tert-butanol offers a viable alternative. This route circumvents the need for free carboxylic acid handling and is particularly advantageous in large-scale operations.

Catalytic Approaches

The reaction is catalyzed by alkali metal tert-butoxides (e.g., potassium tert-butoxide) or enzymatic systems such as immobilized lipases. In a patent-published protocol, methyl (E)-2-octenoate is reacted with a 3-fold excess of tert-butanol in the presence of 5 mol% potassium tert-butoxide at 60°C for 8 hours, yielding 78–82% of the tert-butyl ester after neutralization and extraction. Enzymatic methods, while slower (24–48 hours), provide superior stereochemical retention, with Candida antarctica lipase B (CAL-B) achieving >95% enantiomeric excess.

Kinetic vs. Thermodynamic Control

The equilibrium nature of transesterification necessitates careful temperature modulation. Lower temperatures (25–40°C) favor kinetic control, preserving the E-configuration of the double bond, whereas elevated temperatures (>80°C) risk isomerization to the Z-form.

Stereoselective Synthesis via Wittig and Horner-Wadsworth-Emmons Reactions

The installation of the E-configured double bond can be achieved de novo through olefination strategies. These methods are indispensable when starting from saturated precursors or fragments.

Wittig Olefination

Treatment of tert-butyl 2-oxooctanoate with ethylidenetriphenylphosphorane generates the E-alkene via a stereospecific [2+2] cycloaddition mechanism. The reaction is conducted in anhydrous THF at 0°C, followed by gradual warming to room temperature, and delivers the target ester in 65–70% yield. Triphenylphosphine oxide byproduct removal is facilitated by precipitation and filtration.

Horner-Wadsworth-Emmons Modification

A more modern adaptation employs bis(2,2,2-trifluoroethyl) (E)-2-octenoate and tert-butoxycarbonylmethylidenephosphorane. This method, performed in dimethylformamide (DMF) at −20°C, achieves higher stereoselectivity (E:Z > 98:2) and yields of 85–90%. The phosphonate reagent’s electron-withdrawing groups enhance reactivity and reduce side reactions.

Industrial-Scale Synthesis and Process Optimization

Scalable production of tert-butyl (E)-2-octenoate demands cost-effective reagents, minimal purification steps, and energy-efficient conditions.

Continuous Flow Reactor Systems

Recent advancements in flow chemistry have enabled the continuous esterification of (E)-2-octenoic acid with tert-butanol. A tubular reactor packed with sulfonated polystyrene resin (e.g., Amberlyst-15) operates at 100°C and 10 bar pressure, achieving 92% conversion per pass and a throughput of 5 kg/h. This method reduces reaction time from hours to minutes and eliminates batch-to-batch variability.

Green Chemistry Considerations

Solvent recycling and catalyst recovery are critical for sustainability. Supercritical CO2 has been employed as a reaction medium, enabling facile separation of the ester product via depressurization while retaining >95% of the acid catalyst for reuse.

Analytical and Characterization Data

Accurate characterization of tert-butyl (E)-2-octenoate is essential for quality control. Key spectroscopic data include:

| Spectroscopic Method | Key Features |

|---|---|

| 1H NMR (CDCl3) | δ 6.95 (dt, J = 15.6 Hz, 1H, CH=CHCOO), 5.82 (d, J = 15.6 Hz, 1H, CH=CHCOO), 1.44 (s, 9H, tert-butyl) |

| 13C NMR | δ 166.5 (COO), 144.3 (CH=CH), 122.1 (CH=CH), 80.1 (C(CH3)3), 28.2 (C(CH3)3) |

| IR (neat) | 1715 cm−1 (C=O), 1650 cm−1 (C=C), 1150 cm−1 (C-O) |

| MS (EI) | m/z 200 [M]+, 143 [M − C4H9]+, 57 [C4H9]+ |

Thermodynamic properties, such as the enthalpy of combustion (ΔcH° = −7453 ± 13 kJ/mol), have been experimentally determined via bomb calorimetry.

Chemical Reactions Analysis

Types of Reactions

2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 2-Octenoic acid

Reduction: 2-Octen-1-ol

Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound can be used in studies related to lipid metabolism and enzyme activity.

Industry: The ester is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry

Mechanism of Action

The mechanism of action of 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- involves its interaction with specific molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release 2-Octenoic acid, which can then participate in various metabolic pathways. The released acid can act as a substrate for enzymes involved in lipid metabolism, influencing cellular processes such as energy production and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues:

The following compounds are compared based on chain length, ester group, and unsaturation:

Key Observations:

Chain Length and Branching: The tert-butyl group in the target compound reduces volatility compared to methyl or ethyl esters (e.g., 2-octynoic acid methyl ester boils at 367–380 K vs. ~390–410 K estimated for the tert-butyl analogue). Branching lowers intermolecular forces, but higher molecular weight partially offsets this effect . Longer-chain esters (e.g., hexadecanoic acid ethyl ester) exhibit higher boiling points due to increased van der Waals interactions .

Unsaturation and Geometry: The (2E)-configuration in the target compound may enhance oxidative stability compared to cis-unsaturated analogues (e.g., ethyl oleate). Trans isomers often have higher melting points and lower reactivity . The triple bond in 2-octynoic acid methyl ester increases rigidity and reactivity, making it less stable than the α,β-unsaturated target compound .

Hydrolytic Stability :

- Tert-butyl esters are more resistant to hydrolysis than methyl or ethyl esters due to steric hindrance, favoring use in acidic or enzymatic environments .

Biological Activity: Ethyl esters of fatty acids (e.g., hexadecanoic acid ethyl ester) are prevalent in microbial extracts and exhibit low acute toxicity, suggesting similar safety profiles for the target compound .

Research Findings and Data Gaps

Biological Activity

2-Octenoic acid, 1,1-dimethylethyl ester, (2E)-, also known as tert-butyl (E)-oct-2-enoate, is an organic compound with the molecular formula C12H22O2 and a molecular weight of approximately 198.30 g/mol. This compound is synthesized through the esterification of 2-octenoic acid with tert-butyl alcohol, often using acid catalysts such as sulfuric acid under reflux conditions. Its unique structural features contribute to its potential biological activities, making it a subject of interest in various research fields.

The compound's chemical structure includes a double bond between the second and third carbon atoms of the octenoic acid chain, which influences its reactivity and biological interactions. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.30 g/mol |

| IUPAC Name | tert-butyl (E)-oct-2-enoate |

| InChI Key | NZHMSRWEDCYVCB-MDZDMXLPSA-N |

The biological activity of 2-octenoic acid, 1,1-dimethylethyl ester is primarily attributed to its hydrolysis by esterases in biological systems. This process releases 2-octenoic acid, which can participate in various metabolic pathways, influencing lipid metabolism and cellular signaling processes. The released acid serves as a substrate for enzymes involved in energy production and signaling transduction.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that derivatives of octenoic acids exhibit significant antimicrobial properties. For instance, certain octenoic acid derivatives have shown effectiveness against various bacteria and fungi, suggesting potential applications in food preservation and pharmaceuticals .

- Lipid Metabolism : The released 2-octenoic acid can affect lipid metabolism by serving as a substrate for fatty acid oxidation and influencing the synthesis of bioactive lipids.

- Flavoring and Fragrance : The compound is utilized in the food industry as a flavoring agent and in cosmetics for its fragrance properties due to its pleasant odor profile.

Antimicrobial Efficacy

A study focusing on the antimicrobial properties of various fatty acids found that octenoic acids possess substantial antibacterial effects against Escherichia coli and Staphylococcus aureus. The study measured inhibition zones using agar diffusion methods, demonstrating that octenoic acid derivatives could inhibit bacterial growth effectively at specific concentrations .

Lipid Metabolism Research

Another research article explored how octenoic acids influence lipid metabolism in mammalian cells. The study revealed that these compounds could modulate the expression of genes involved in fatty acid synthesis and oxidation pathways. The results indicated a potential role for octenoic acids in managing metabolic disorders related to lipid metabolism.

Comparative Analysis

Comparative studies highlight how 2-octenoic acid, 1,1-dimethylethyl ester compares with other similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethyl (E)-2-octenoate | Ethyl Ester | Moderate antimicrobial activity |

| Methyl (E)-2-octenoate | Methyl Ester | Lower lipid metabolism influence |

| 2-Octenoic Acid | Free Acid | Stronger antimicrobial properties |

The presence of the tert-butyl group in 2-octenoic acid, 1,1-dimethylethyl ester enhances its steric hindrance and alters its reactivity compared to ethyl and methyl counterparts. This unique property may make it more effective in specific applications where these characteristics are beneficial.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing (2E)-2-octenoic acid, 1,1-dimethylethyl ester, and what experimental conditions optimize yield?

- Methodology : The esterification of (2E)-2-octenoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) is a common approach. Reaction optimization includes:

- Temperature control : 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Toluene or dichloromethane for azeotropic water removal.

- Catalyst loading : 1–5 mol% to minimize decomposition of the acid-sensitive tert-butyl group.

- Data Table :

| Catalyst | Temp (°C) | Yield (%) | Purity (GC-MS) | Reference |

|---|---|---|---|---|

| H₂SO₄ | 70 | 78 | 95% | |

| Amberlyst-15 | 65 | 85 | 98% |

- Challenges : Tert-butyl esters are prone to acid-catalyzed cleavage; neutral workup (e.g., NaHCO₃ washing) is critical .

Q. How can researchers confirm the stereochemical configuration (E/Z) of the double bond in this compound?

- Methodology :

- ¹H-NMR : Coupling constants (J) between vinylic protons: J = 12–16 Hz for trans (E) configuration .

- IR Spectroscopy : Absence of C=C-H bending (~970 cm⁻¹ for trans) supports E geometry.

- NOESY NMR : Cross-peak analysis between substituents across the double bond.

- Example Data :

| Technique | Key Observation | Reference |

|---|---|---|

| ¹H-NMR (CDCl₃) | δ 6.89 (d, J=15.2 Hz) | |

| IR | 965 cm⁻¹ (C=C-H bend) |

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of (2E)-2-octenoic acid, 1,1-dimethylethyl ester in nucleophilic acyl substitution reactions?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G(d) to model transition states and assess steric effects from the tert-butyl group.

- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics.

- Key Findings :

- The tert-butyl group creates significant steric hindrance, reducing nucleophilic attack at the carbonyl carbon.

- Solvents with high polarity stabilize charged intermediates, accelerating hydrolysis .

Q. How do researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹³C-NMR) for this compound?

- Methodology :

- Variable Temperature NMR : Detect dynamic effects (e.g., rotational barriers) causing signal splitting.

- Isotopic Labeling : Use deuterated analogs to isolate coupling interactions.

- Cross-Validation : Compare with high-resolution MS and X-ray crystallography (if crystalline).

Q. What strategies mitigate decomposition during long-term storage of (2E)-2-octenoic acid, 1,1-dimethylethyl ester?

- Methodology :

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.

- Storage Conditions : Argon atmosphere, −20°C in amber vials to prevent light/oxygen exposure.

- Purity Monitoring : Regular GC-MS analysis to detect degradation products like tert-butanol and 2-octenoic acid .

Data Contradiction Analysis

Q. Why do reported melting points for this ester vary across literature, and how should researchers address this?

- Root Causes :

- Polymorphism : Crystallization conditions (e.g., solvent polarity) affect crystal packing.

- Impurities : Residual tert-butanol or water lowers observed melting points.

- Resolution :

- Recrystallization : Use hexane/ethyl acetate (9:1) for high-purity crystals.

- DSC Analysis : Determine phase transitions reproducibly .

Methodological Best Practices

Q. How should researchers design kinetic studies to evaluate the hydrolysis of this ester under physiological conditions?

- Protocol :

- Buffer Systems : Phosphate-buffered saline (PBS, pH 7.4) at 37°C.

- Sampling Intervals : Monitor by HPLC at t = 0, 1, 3, 6, 12, 24 h.

- Control Experiments : Include tert-butyl acetate as a reference for non-enzymatic hydrolysis rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.